4-({(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoic acid
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Overview
Description
4-({(E)-3-[5-(4-CHLOROPHENYL)-2-FURYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOIC ACID is a complex organic compound characterized by the presence of a chlorophenyl group, a furan ring, and a benzoic acid moiety
Preparation Methods
The synthesis of 4-({(E)-3-[5-(4-CHLOROPHENYL)-2-FURYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the formation of the furan ring followed by the introduction of the chlorophenyl group. The final step involves the coupling of the cyano and benzoic acid groups under specific reaction conditions. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction and strong oxidizing agents like potassium permanganate for oxidation.
Scientific Research Applications
4-({(E)-3-[5-(4-CHLOROPHENYL)-2-FURYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-({(E)-3-[5-(4-CHLOROPHENYL)-2-FURYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include:
5-(4-Chlorophenyl)-2-furoic acid: Shares the chlorophenyl and furan moieties but lacks the cyano and benzoic acid groups.
4-Chlorophenylacetic acid: Contains the chlorophenyl group but differs in the rest of the structure. The uniqueness of 4-({(E)-3-[5-(4-CHLOROPHENYL)-2-FURYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOIC ACID lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H13ClN2O4 |
---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
4-[[(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C21H13ClN2O4/c22-16-5-1-13(2-6-16)19-10-9-18(28-19)11-15(12-23)20(25)24-17-7-3-14(4-8-17)21(26)27/h1-11H,(H,24,25)(H,26,27)/b15-11+ |
InChI Key |
NSGIQTSVQUSOCH-RVDMUPIBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)C(=O)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)C(=O)O)Cl |
Origin of Product |
United States |
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